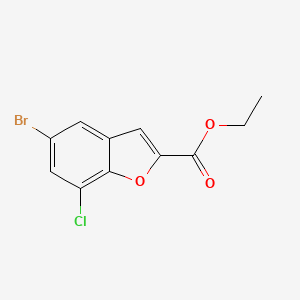

5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

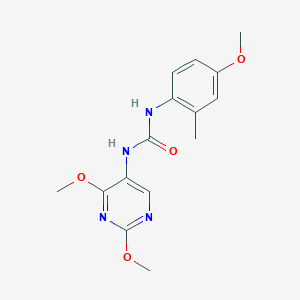

5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .

Synthesis Analysis

Benzofuran compounds, including 5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester, can be synthesized using novel methods that have been discovered in recent years . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of 5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester can be found in various databases . The compound has a benzofuran ring as a core, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester include a boiling point of 357.5±37.0 °C . More detailed properties might be available in specialized chemical databases.Wissenschaftliche Forschungsanwendungen

Anticancer Research

Benzofuran derivatives, including compounds like ethyl 5-bromo-7-chloro-1-benzofuran-2-carboxylate, have shown significant potential in anticancer research. Some substituted benzofurans exhibit dramatic anticancer activities with varying inhibition rates across different types of cancer cells, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Organic Synthesis

The compound is used in organic synthesis processes. For example, it can be involved in the synthesis of benzofuran substituted chalcone compounds, which are important directions in anticancer drug research .

Catalytic Protodeboronation

In the field of catalysis, this compound may be used in protodeboronation reactions of pinacol boronic esters, which is a method used to generate various boronic compounds with potential applications in pharmaceuticals and materials science .

Natural Product Synthesis

Ethyl 5-bromo-7-chloro-1-benzofuran-2-carboxylate could be a key intermediate in the total synthesis of natural products containing benzofuran rings, which are common structures in many biologically active natural products .

Benzofuran Synthesis

This compound may also play a role in the synthesis of benzofuran itself, which is a core structure for many pharmaceuticals and agrochemicals. The synthesis process often involves intramolecular C-O coupling followed by carbonylation to produce functionalized benzofuran-2-carboxylic acids, esters, and amides .

Zukünftige Richtungen

Benzofuran compounds, including 5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications as drugs . Future research directions may include the development of promising compounds with target therapy potentials and little side effects .

Wirkmechanismus

Target of Action

Ethyl 5-bromo-7-chloro-1-benzofuran-2-carboxylate, also known as 5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester, is a benzofuran derivative . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

The mode of action of benzofuran derivatives can vary depending on the specific compound and its structural modifications. Some benzofuran derivatives have been shown to bind strongly and with high selectivity to certain receptors . For instance, a compound with a similar structure, 1-(7-benzofuranyl)-4-methylpiperazine, has been shown to bind strongly to the serotonin receptor 5-HT2A . .

Biochemical Pathways

Benzofuran derivatives can affect various biochemical pathways due to their diverse biological activities . .

Result of Action

The molecular and cellular effects of a compound’s action depend on its interaction with its targets and the biochemical pathways it affects. Benzofuran derivatives have been shown to have strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Eigenschaften

IUPAC Name |

ethyl 5-bromo-7-chloro-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClO3/c1-2-15-11(14)9-4-6-3-7(12)5-8(13)10(6)16-9/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWOYQALTCUDKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2O1)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-7-chloro-benzofuran-2-carboxylic acid ethyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B2913886.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2913888.png)

![methyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2913889.png)

![2-(4-isopropylphenoxy)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2913890.png)

![2-methyl-3-phenyl-8-(4-(pyridin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2913895.png)

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2913901.png)

![N-(2-Methylpropyl)-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2913906.png)